3-Chloro-4-ethynylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

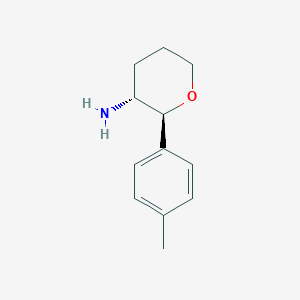

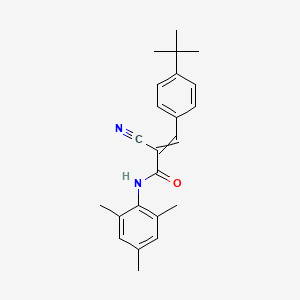

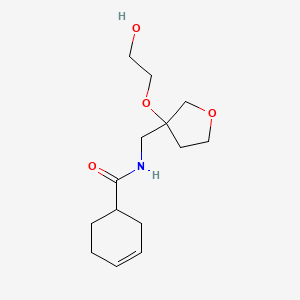

3-Chloro-4-ethynylaniline is a chemical compound with the molecular formula C8H6ClN . It is a terminal alkyne, similar to 4-ethynylaniline . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-ethynylaniline is represented by the linear formula C8H6ClN . The InChI code for this compound is1S/C8H6ClN/c1-2-6-3-4-7 (10)5-8 (6)9/h1,3-5H,10H2 . Physical And Chemical Properties Analysis

3-Chloro-4-ethynylaniline is a solid compound . It has a molecular weight of 151.6 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

3-Chloro-4-ethynylaniline has been instrumental in various chemical syntheses and catalytic processes. The compound has been utilized in the synthesis of polyfunctionalized indole derivatives through indium-catalyzed intramolecular cyclization. This process allows the selective production of these derivatives, which are crucial in medicinal chemistry and materials science (Sakai et al., 2008). Additionally, electrochemical oxidation of 4-ethynylaniline has paved the way for green electrochemical protocols for synthesizing diazine compounds, showcasing the compound's role in facilitating environmentally friendly synthetic pathways (Mehrdadian et al., 2021).

Polymer Science and Material Chemistry

3-Chloro-4-ethynylaniline is a key precursor in the polymerization of N-(4-substituted benzylidene)-4-ethynylanilines and 4-substituted N-(4-ethynylbenzylidene)anilines. This process, facilitated by various transition metal catalysts, results in the formation of polyacetylenes with aromatic Schiff base type pendant groups. These polymers have diverse applications in material science due to their unique properties, including fluorescence and structural versatility (Balcar et al., 2001). Moreover, a study by Gui et al. (2006) highlights the synthesis of a new conjugated polymer with amine groups from 4-ethynylaniline, contributing to advancements in electro-optical materials (Gui et al., 2006).

Heterocyclic Chemistry and CO2 Fixation

A novel synthesis of 3-carboxylated indoles involving a tandem-type cyclization of 2-ethynylanilines, followed by CO2 fixation, has been realized. This method represents a significant stride in heterocyclic chemistry and provides an innovative strategy for CO2 fixation, demonstrating the compound's potential in contributing to sustainable chemical processes (Inamoto et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that aniline derivatives often interact with various enzymes and receptors in the body .

Mode of Action

They typically undergo electrophilic aromatic substitution, a polar, stepwise process where an electrophile attacks a carbon to form a cationic intermediate .

Biochemical Pathways

Aniline derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could potentially impact its bioavailability.

Result of Action

Based on its chemical structure and the known effects of similar compounds, it can be hypothesized that it may cause changes at the molecular level that could potentially affect cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-ethynylaniline. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility could be influenced by the pH and temperature of its environment .

Propriétés

IUPAC Name |

3-chloro-4-ethynylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZVJMGWFQPCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2512580.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)